molecular formula C10H13N3 B183906 3-(1H-indazol-1-yl)propan-1-amine CAS No. 933744-08-2

3-(1H-indazol-1-yl)propan-1-amine

Cat. No. B183906
M. Wt: 175.23 g/mol
InChI Key: QGWLKJMMXIXRQU-UHFFFAOYSA-N
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Description

“3-(1H-indazol-1-yl)propan-1-amine” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . It carries an alkyl chain at the 3-position . This compound is categorized as a heterocyclic organic compound .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “3-(1H-indazol-1-yl)propan-1-amine”, has been a topic of interest in recent research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “3-(1H-indazol-1-yl)propan-1-amine” is represented by the empirical formula C10H13N3 . The molecular weight of this compound is 142.24 . The InChI code for this compound is 1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9 (10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-indazol-1-yl)propan-1-amine” include a molecular weight of 142.24 and a density of 1.129g/cm3 . The boiling point of this compound is 398ºC at 760 mmHg .

Scientific Research Applications

3. Synthesis of pH-sensitive Polyaspartamide Derivatives

  • Methods of Application: The compound is used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

4. Synthesis of 1, 3-diazole Derivatives

  • Application Summary: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Methods of Application: The compound is used in the synthesis of 1, 3-diazole derivatives .
  • Results: The resulting compounds have shown a wide range of biological activities, making them useful for various medicinal applications .

Safety And Hazards

The safety information available for “3-(1H-indazol-1-yl)propan-1-amine” indicates that it is classified as Acute Tox. 3 Oral . This suggests that it can be harmful if swallowed. It is recommended to take precautionary measures such as seeking medical advice if the compound is swallowed .

Future Directions

Imidazole-containing compounds, such as “3-(1H-indazol-1-yl)propan-1-amine”, have been recognized for their broad range of chemical and biological properties . This makes them promising candidates for the development of new drugs . Therefore, future research may focus on exploring the therapeutic potential of these compounds and developing efficient synthetic routes for their production .

properties

IUPAC Name

3-indazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLKJMMXIXRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474787
Record name 3-(1H-indazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indazol-1-yl)propan-1-amine

CAS RN

933744-08-2
Record name 3-(1H-indazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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